![molecular formula C9H13N3O2 B1422655 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1333542-85-0](/img/structure/B1422655.png)
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs has been reported in the literature . These analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds have been studied extensively . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole compounds have been reported . For instance, these compounds have a density of 1.7±0.1 g/cm³, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Antifungal Activity
Derivatives of 1,2,3-triazole-4-carboxylic acid have been utilized in synthesizing compounds with notable antifungal properties. These compounds target fungal pathogens and offer potential treatments for fungal infections .
Antimicrobial Activity
Researchers have explored the antimicrobial efficacy of these derivatives against tuberculosis strains such as H37Rv. This application is crucial in the fight against resistant strains of tuberculosis .
Antiviral Activity
Compounds synthesized from 1,2,3-triazole derivatives have shown activity against viruses like influenza A and herpes simplex virus type 1 (HSV-1), suggesting potential antiviral therapies .
Anticancer Agents
These derivatives have been used to create compounds with anticancer properties. They are tested against various cancer cell lines to develop new cancer treatments .
Antibacterial Agents
The synthesis of compounds active against resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci has been achieved using these triazole derivatives .
Enzyme Inhibition
Enzyme inhibitors synthesized from these derivatives target specific enzymes like monoacylglycerol lipase and stearoyl-coenzyme delta-9. These inhibitors have potential therapeutic applications .
Sphingosine-1-phosphate Receptors
Agonists and antagonists of sphingosine-1-phosphate receptors have been synthesized using these derivatives, which could be significant in treating various diseases .
Industrial Applications
Beyond medical applications, 1,2,3-triazole derivatives find use in industries as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Future Directions
properties
IUPAC Name |
1-cyclohexyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZQJMGYRDNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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